molecular formula C18H21ClN4O2 B6458763 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2548995-04-4

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B6458763
CAS No.: 2548995-04-4
M. Wt: 360.8 g/mol
InChI Key: DIQAMWJZLUULSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group at position 6 and a morpholine-piperidine hybrid moiety at position 2. Quinoxalines are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiparasitic activities .

Properties

IUPAC Name

[4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c19-13-4-5-14-15(10-13)20-11-17(21-14)23-8-9-25-16(12-23)18(24)22-6-2-1-3-7-22/h4-5,10-11,16H,1-3,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQAMWJZLUULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoxaline Skeleton Construction

The quinoxaline core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with α-diketones or α-keto acids. For chlorinated variants, 6-chloro-quinoxaline intermediates are prepared by introducing chlorine at the C6 position using POCl₃ or Cl₂ gas under controlled conditions. For example, chlorination of quinoxaline-2-ol with POCl₃ yields 2,6-dichloroquinoxaline, which is selectively dechlorinated at C2 to obtain 6-chloroquinoxaline.

Morpholin-4-Yl and Piperidine-1-Carbonyl Functionalization

The introduction of the 2-(piperidine-1-carbonyl)morpholin-4-yl group requires sequential coupling reactions:

  • Morpholine Installation : A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) is employed to attach morpholine to the quinoxaline core. For instance, reacting 6-chloro-2-iodoquinoxaline with morpholine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at reflux achieves this step.

  • Piperidine Carbonylation : The morpholine nitrogen is subsequently acylated with piperidine-1-carbonyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target compound.

Detailed Experimental Procedures

Synthesis of 6-Chloroquinoxaline Intermediate

Step 1: Preparation of Quinoxaline-2-Ol
A mixture of o-phenylenediamine (10 mmol) and glyoxylic acid (10 mmol) in polyethylene glycol (PEG-400, 15 mL) is stirred at room temperature for 6 hours. The product precipitates upon addition of ice water, yielding quinoxaline-2-ol (82% yield).

Step 2: Chlorination at C6
Quinoxaline-2-ol (5 mmol) is treated with POCl₃ (15 mL) at 110°C for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with NaHCO₃ to yield 2-hydroxy-6-chloroquinoxaline.

StepReagents/ConditionsYieldCharacterization (¹H NMR)
1PEG-400, RT, 6h82%δ 12.3 (s, 1H, -OH), 7.91 (d, 1H), 7.74 (t, 1H)
2POCl₃, 110°C, 4h75%δ 8.16 (d, 1H), 8.28 (d, 1H), 8.59 (s, 1H)

Palladium-Catalyzed Morpholine Coupling

A mixture of 6-chloro-2-iodoquinoxaline (2 mmol), morpholine (4 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (6 mmol) in toluene (20 mL) is refluxed under N₂ for 12 hours. After purification via silica gel chromatography, 6-chloro-2-morpholin-4-ylquinoxaline is obtained in 68% yield.

Key Reaction Parameters :

  • Temperature: 110°C

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

Acylation with Piperidine-1-Carbonyl Chloride

To a solution of 6-chloro-2-morpholin-4-ylquinoxaline (1 mmol) in DCM (10 mL), piperidine-1-carbonyl chloride (1.2 mmol) and Et₃N (2 mmol) are added at 0°C. The mixture is stirred at room temperature for 3 hours, followed by extraction with DCM and evaporation to afford the final product (85% yield).

Reaction ComponentQuantityRole
Piperidine-1-carbonyl chloride1.2 mmolAcylating agent
Et₃N2 mmolBase
DCM10 mLSolvent

Optimization and Mechanistic Insights

Solvent and Catalyst Impact on Coupling Efficiency

The use of PEG-400 in initial cyclocondensation steps enhances reaction rates due to its high polarity and ability to stabilize intermediates. For palladium-catalyzed steps, toluene outperforms DMF or THF by minimizing side reactions.

Temperature and Time Dependence

  • Chlorination : Prolonged heating (>4 hours) with POCl₃ leads to over-chlorination, reducing yields.

  • Acylation : Reactions at 0°C prevent exothermic decomposition of the acyl chloride.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, 1H, quinoxaline-H), 8.34 (d, 1H, quinoxaline-H), 4.38 (q, 2H, morpholine-OCH₂), 3.72–3.68 (m, 4H, piperidine-CH₂).

  • LC-MS : m/z 401.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀ClN₅O₂.

Purity and Yield Optimization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water (1:1) yields crystalline product suitable for X-ray analysis.

Applications and Further Modifications

The target compound exhibits potential as a PI3K inhibitor , with morpholinyl and piperidine groups enhancing kinase binding affinity. Derivatives are being explored for anticancer activity, leveraging the quinoxaline scaffold’s ability to intercalate DNA .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Neuropharmacological Effects
    • The compound's structure suggests potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Research indicates that quinoxaline derivatives can influence dopamine and serotonin pathways, which are crucial in treating neurological disorders such as depression and schizophrenia .
  • Inhibition of Protein Kinases
    • There is growing interest in the role of quinoxaline derivatives in inhibiting specific protein kinases involved in cancer progression. Preliminary studies suggest that this compound may effectively inhibit certain kinases, thereby reducing tumor growth .

Data Tables

Application Area Description Study Reference
Anticancer ActivityInhibits proliferation of cancer cell lines; induces apoptosis
NeuropharmacologicalModulates dopamine and serotonin pathways; potential for treating depression
Protein Kinase InhibitionInhibits specific kinases involved in cancer progression

Case Studies

  • Anticancer Efficacy
    • A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Neuropharmacological Research
    • In a preclinical model for depression, administration of the compound resulted in a marked increase in serotonin levels, leading to improved behavioral outcomes in rodent models. This suggests potential therapeutic benefits for mood disorders.
  • Protein Kinase Study
    • A series of experiments revealed that the compound effectively inhibited the activity of specific kinases implicated in tumorigenesis, with IC50 values indicating strong potency compared to established inhibitors.

Mechanism of Action

The mechanism of action of 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogues with Modified Heterocyclic Substituents

Thiomorpholine Derivative

A closely related compound, 6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline, replaces the piperidine with thiomorpholine (a sulfur-containing analog).

Morpholin-4-Yl-Substituted Quinoxalines
  • 6-Chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one: This compound substitutes the quinoxaline core with a quinoline system and positions the morpholine at C3.
  • 2-(Morpholin-4-yl)ethyl-substituted quinoxalines: Studies show that morpholine-ethyl substituents (e.g., in compound 16, Ki = 221 nM) exhibit lower receptor affinity than alkyl chains, highlighting the superiority of direct morpholine-piperidine conjugation in optimizing binding interactions .

Pharmacological Profiles

Anti-Infective Potential
  • BQR695: A quinoxaline derivative with anti-plasmodial activity (PfPI4-kinase inhibition), BQR695 underscores the role of quinoxaline scaffolds in antiparasitic drug development. However, its amide-linked substituent differs from the target compound’s morpholine-piperidine group, which may confer distinct target selectivity .
  • Antibacterial 6-Chloroquinoxalines: Derivatives like 3a (6-chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline) exhibit potent antibacterial effects, suggesting that chloro substitution at C6 is critical for broad-spectrum activity .

Data Tables

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents Biological Activity Reference
6-Chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline Quinoxaline Thiomorpholine-carbonyl-morpholine Underexplored
6-Chloro-3-(morpholin-4-yl)-4-phenylquinolin-2(1H)-one Quinoline Morpholin-4-yl at C3, phenyl at C4 Synthetic intermediate
BQR695 Quinoxaline 3,4-Dimethoxyphenyl, acetamide Anti-plasmodial
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-thienopyrimidine Thienopyrimidine Piperazine, morpholin-4-yl Anticancer (patented)

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Observed Effect Reference
Piperidine-carbonyl-morpholine Target compound Potential for enhanced lipophilicity N/A
Thiomorpholine-carbonyl compound Possible metabolic instability
Morpholine-ethyl Compound 16 (Ki 221 nM) Reduced receptor affinity
Chloro at C6 3a, 3f Broad-spectrum antibacterial/herbicidal

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to morpholine-containing analogs (e.g., refluxing with acetonitrile and recrystallization) .
  • Structure-Activity Relationships (SAR) : The piperidine-carbonyl-morpholine group may optimize steric and electronic interactions with biological targets, contrasting with less effective morpholine-ethyl chains .
  • Therapeutic Potential: While halogenated quinoxalines dominate antimicrobial research, hybrid morpholine-piperidine substitutions remain underexplored in oncology, warranting further investigation .

Biological Activity

6-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological properties, and pharmacological applications of this quinoxaline derivative, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN4O2C_{16}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 348.80 g/mol. The structure features a quinoxaline core substituted with a piperidine and morpholine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of quinoxaline derivatives typically involves cyclization reactions of appropriate precursors. For this compound, synthetic routes may include:

  • Condensation Reactions : Utilizing piperidine derivatives and morpholine carbonyl compounds.
  • Cyclization Techniques : Employing methods such as microwave-assisted synthesis for improved yield and reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For example, analogs have demonstrated IC50 values as low as 1.9 µg/mL against HCT-116 cells, compared to doxorubicin (IC50 3.23 µg/mL) .
Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Antimicrobial Properties

Quinoxaline derivatives have also been evaluated for their antimicrobial activities:

  • Broad Spectrum Activity : Compounds similar to this compound exhibit antifungal, antibacterial, and antiviral properties. For instance, certain analogs have been reported to possess significant activity against pathogens with EC50 values in the low micromolar range .

The biological activity of quinoxalines is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Quinoxaline derivatives may inhibit key enzymes involved in cancer cell proliferation or pathogen metabolism.
  • Receptor Modulation : The structural components allow for interaction with various receptors, potentially leading to altered signaling pathways associated with tumor growth or infection.

Case Studies

Several case studies have explored the biological activities of quinoxaline derivatives:

  • Anticancer Study : A study evaluated a series of piperidine-substituted quinoxalines for their effect on tumor growth in xenograft models, demonstrating significant tumor reduction compared to controls .
  • Antimicrobial Efficacy : Another study assessed the efficacy of these compounds against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Q & A

Q. Comparative Data :

Analog StructureBioactivity (IC₅₀)Target KinaseReference ID
4-(6-Chloro-4-(piperidin-1-yl)quinolin-2-yl)morpholine12 nMCK2
6-Chloro-2-(4-methylpiperazin-1-yl)quinoline45 nMPIM1

How can crystallographic data resolve discrepancies in reported biological activities?

Advanced Research Question
Methodological Approach :

  • Single-Crystal X-ray Diffraction : Confirms absolute stereochemistry and intermolecular interactions (e.g., π-π stacking in quinoxaline derivatives) .
  • Docking Studies : Align crystallographic data with kinase structures (e.g., PDB: 3QKM) to validate binding modes .
  • Batch Variability Analysis : Compare polymorphic forms (e.g., amorphous vs. crystalline) via PXRD to explain activity differences .

Example : A 0.5 Å shift in the piperidine ring conformation reduced target affinity by 30% in a related compound .

What analytical techniques confirm compound purity?

Basic Research Question
Standard Protocols :

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .
  • TLC : Single spot under UV (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Advanced Validation :

  • HRMS : Accurate mass measurement (±2 ppm) to rule out isotopic impurities .
  • Thermogravimetric Analysis (TGA) : Detects solvent residues (<0.1% w/w) .

How do reaction conditions impact regioselectivity in quinoxaline functionalization?

Advanced Research Question
Key Findings :

  • Electrophilic Aromatic Substitution : Chlorine at position 6 directs incoming nucleophiles to position 2 via resonance effects .
  • Cross-Coupling : Pd-catalyzed reactions favor substitution at electron-deficient positions (e.g., C2 over C7) .
  • Steric Effects : Bulky morpholine-piperidine groups suppress reactivity at adjacent positions .

Q. Optimization Workflow :

Screen directing groups (e.g., nitro, methoxy) to control substitution patterns.

Use microwave-assisted synthesis to accelerate slow steps (e.g., Suzuki coupling at 150°C for 10 min) .

What safety precautions are recommended for handling this compound?

Basic Research Question
Risk Mitigation :

  • Toxicity : Chlorinated quinoxalines may exhibit genotoxicity; use PPE (gloves, fume hood) .
  • Solvent Exposure : DMF and THF require vapor control and proper waste disposal .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Regulatory Compliance : Follow ICH Q3C guidelines for residual solvents in pharmaceutical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.